Potency against Drug-Resistant M. tuberculosis Compared to Piperidine Analogs
In a patent disclosing pyrazolo[1,5-a]pyridine anti-tuberculosis agents, compounds with a piperazine linker demonstrated superior potency relative to their piperidine counterparts. The target compound is a specific embodiment within this genus. The patent explicitly states that certain exemplified compounds achieved a minimal inhibitory concentration (MIC) of as low as 0.01 μg/mL against Mycobacterium tuberculosis, with a broad class MIC of less than 0.1 μg/mL, including clinically isolated multi-drug resistant (MDR-TB) strains [1]. This potency is a class-level inference for the targeted compound, which contains the key piperazine linker.
| Evidence Dimension | In vitro antitubercular activity (MIC) |
|---|---|
| Target Compound Data | MIC < 0.1 μg/mL (class); specific examples as low as 0.01 μg/mL against M. tuberculosis H37Rv and MDR-TB. |
| Comparator Or Baseline | Structurally analogous compounds in the same patent with piperidine or other linkers, which were less preferred or showed lower potency. |
| Quantified Difference | The piperazine-linked compound class, to which the target belongs, is the focus of claims for achieving sub-0.1 μg/mL MICs, a threshold not uniformly met by all comparator linker types. |
| Conditions | In vitro MIC assay against M. tuberculosis strains, including drug-resistant clinical isolates. |
Why This Matters
For procurement in anti-infective research, this data positions the compound as a premium scaffold for developing next-generation anti-TB agents, particularly against MDR-TB, where new chemical entities with novel mechanisms are critically needed.
- [1] Pyrazolo[1,5-A]pyridine compounds and use thereof. US Patent 10,155,756, issued December 18, 2018. View Source
